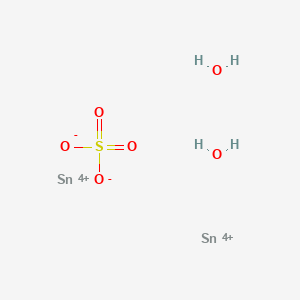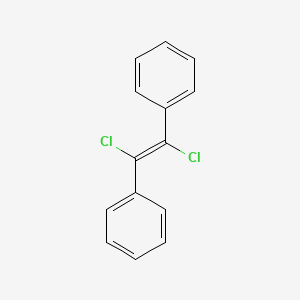
Ditin(IV)monosulfatedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditin(IV)monosulfatedihydrate is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound consists of tin in the +4 oxidation state, combined with sulfate ions and water molecules. Its chemical formula is Sn₂(SO₄)₄·2H₂O. The presence of tin in the +4 oxidation state imparts distinct chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ditin(IV)monosulfatedihydrate typically involves the reaction of tin(IV) chloride with sulfuric acid under controlled conditions. The reaction can be represented as follows:
SnCl4+2H2SO4→Sn(SO4)2+4HCl
The resulting tin(IV) sulfate is then crystallized from an aqueous solution to obtain the dihydrate form. The reaction conditions, such as temperature, concentration, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where tin(IV) chloride and sulfuric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the dihydrate form. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ditin(IV)monosulfatedihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The sulfate ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve the use of different acids or salts to replace the sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield tin(II) compounds, while oxidation reactions may produce tin(VI) compounds. Substitution reactions can result in the formation of various tin salts with different anions.
Aplicaciones Científicas De Investigación
Ditin(IV)monosulfatedihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.
Mecanismo De Acción
The mechanism by which Ditin(IV)monosulfatedihydrate exerts its effects involves the coordination of tin(IV) ions with various ligands The sulfate ions and water molecules in the compound play a crucial role in stabilizing the tin(IV) ions and facilitating their interactions with other molecules
Comparación Con Compuestos Similares
Similar Compounds
Tin(IV) oxide (SnO₂): A common tin compound with similar oxidation state but different anionic composition.
Tin(IV) chloride (SnCl₄): Another tin compound with chloride ions instead of sulfate ions.
Tin(IV) nitrate (Sn(NO₃)₄): A tin compound with nitrate ions, used in different applications.
Uniqueness
Ditin(IV)monosulfatedihydrate is unique due to its specific combination of tin(IV) ions, sulfate ions, and water molecules. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in catalysis, material science, and potentially in biological systems.
Propiedades
Número CAS |
13511-00-7 |
|---|---|
Fórmula molecular |
C20H38O4Zn |
Peso molecular |
0 |
Sinónimos |
tin(IV) sulfate dihydrosulfate hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




